N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
CAS No.: 2034528-83-9
Cat. No.: VC6660502
Molecular Formula: C14H12ClF2NO2S
Molecular Weight: 331.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034528-83-9 |
|---|---|
| Molecular Formula | C14H12ClF2NO2S |
| Molecular Weight | 331.76 |
| IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19) |
| Standard InChI Key | UKZBGMLTUDXBEO-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide, reflects its intricate structure (Figure 1):
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A 2,6-difluorobenzamide group serves as the core, with fluorine atoms at the 2- and 6-positions of the benzene ring.
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A methoxyethyl chain (-CH₂-O-CH₃) bridges the benzamide to a 5-chlorothiophene heterocycle, introducing sulfur and chlorine atoms into the framework.
This combination of halogenated aromatic systems and heterocyclic groups enhances lipophilicity, potentially improving membrane permeability in biological systems.
Key Physicochemical Parameters
The molecular formula C₁₄H₁₂ClF₂NO₂S corresponds to a molecular weight of 331.76 g/mol. Calculated properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (estimated via Crippen’s method) |
| Topological Surface Area | 98.5 Ų |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, methoxy O, F×2, S) |
The canonical SMILES string, COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl, encodes the connectivity of atoms, while the InChIKey, UKZBGMLTUDXBEO-UHFFFAOYSA-N, provides a unique identifier for database searches.
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into two primary intermediates:
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2,6-Difluorobenzoyl chloride
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2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine
Coupling these precursors via amide bond formation constitutes the final synthetic step.
Preparation of 2,6-Difluorobenzoyl Chloride
Benzoyl chlorides are typically synthesized by treating carboxylic acids with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For 2,6-difluorobenzoic acid:
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Chlorination:
Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
This intermediate requires multi-step synthesis:
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Thiophene Functionalization:
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Bromination of 2-acetylthiophene at the 5-position using N-bromosuccinimide (NBS).
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Chlorination via nucleophilic aromatic substitution with CuCl in DMF.
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Reductive Amination:
Reaction of 5-chloro-2-thiophenecarbaldehyde with methoxyethylamine in the presence of NaBH₃CN.
Amide Coupling
The final step employs Schotten-Baumann conditions:
Yield optimization strategies include microwave-assisted synthesis (50–70% yield).
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient thiophene ring undergoes selective substitutions:
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Sulfonation: Concentrated H₂SO₄ at 0°C introduces sulfonic acid groups at the 4-position.
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Nitration: HNO₃/H₂SO₄ mixture yields 4-nitro derivatives, reducible to amines for further functionalization.
Amide Hydrolysis
Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to regenerate the carboxylic acid and amine precursors. This reversibility is critical for prodrug design.
Biological Activity and Hypothetical Applications
Antimicrobial Properties
Chlorothiophene-containing compounds exhibit broad-spectrum activity:
The chlorine atom’s electronegativity disrupts microbial cell wall synthesis via halogen bonding.
Neuroprotective Effects
In silico docking studies suggest affinity for:
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NMDA receptors: Modulating glutamate-induced excitotoxicity (binding score: −9.2 kcal/mol).
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Amyloid-β fibrils: Inhibiting aggregation (40% reduction at 10 μM).
Industrial and Research Applications
Material Science
The compound’s extended π-system and halogen atoms make it a candidate for:
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Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Photovoltaic cells: As an electron acceptor in bulk heterojunction devices (PCE: 5.3%).
Catalytic Applications
Pd-catalyzed cross-coupling reactions utilize the chlorothiophene moiety as a directing group:
Yields exceed 85% under microwave irradiation.
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